1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile
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Overview
Description
1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile is a complex organic compound with the molecular formula C15H9ClN4. This compound is known for its unique structure, which includes a chlorine atom and multiple nitrile groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile involves several steps. One common method includes the reaction of a suitable indene derivative with a chlorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The mixture is stirred at a specific temperature to ensure complete chlorination. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on cellular processes and its potential as a drug candidate.
Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile involves its interaction with specific molecular targets. The chlorine atom and nitrile groups play a crucial role in its reactivity. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-chloro-3a,4,7,7a-tetrahydro-1H-4,7-ethanoindene-8,8,9,9-tetracarbonitrile can be compared with similar compounds such as:
Heptachlor: Known for its use as a pesticide, heptachlor has a similar chlorinated structure but different applications and toxicity profiles.
Hexachlorocyclopentadiene: This compound is used in the synthesis of various chemicals and has a similar chlorinated ring structure.
Chlorodene: Another chlorinated compound with applications in organic synthesis and industrial processes.
Each of these compounds has unique properties and applications, highlighting the versatility and specificity of this compound in scientific research.
Properties
CAS No. |
1703-67-9 |
---|---|
Molecular Formula |
C15H9ClN4 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
5-chlorotricyclo[5.2.2.02,6]undeca-3,10-diene-8,8,9,9-tetracarbonitrile |
InChI |
InChI=1S/C15H9ClN4/c16-12-4-1-9-10-2-3-11(13(9)12)15(7-19,8-20)14(10,5-17)6-18/h1-4,9-13H |
InChI Key |
HRBANRVOMWFUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2C1C3C=CC2C(C3(C#N)C#N)(C#N)C#N)Cl |
Origin of Product |
United States |
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